Lauraldehyde
Overview
Description
Lauraldehyde, also known as Dodecanal or Dodecyl aldehyde, is an organic compound with the chemical formula CH₃(CH₂)₁₀CHO . This colorless liquid is a component of many fragrances and occurs naturally in citrus oils . Commercial samples are usually produced from dodecanol by dehydrogenation .
Synthesis Analysis
Lauraldehyde is typically synthesized from dodecanol through a process of dehydrogenation .Molecular Structure Analysis
The molecular formula of Lauraldehyde is C12H24O . It consists of a long chain of carbon atoms, with an aldehyde group (-CHO) at one end.Physical And Chemical Properties Analysis
Lauraldehyde is a colorless liquid . It has a density of 0.83 g/cm³ , a melting point of 12 °C , and a boiling point of 257 °C . The molar mass of Lauraldehyde is 184.32 g/mol .Scientific Research Applications
Oxidation Processes
- Lauraldehyde can be selectively oxidized from lauryl alcohol using liquid-liquid phase transfer catalysis with potassium chromate as the oxidizing agent. This process avoids over-oxidation and yields lauraldehyde without forming by-products like lauric acid or high molecular weight esters of lauryl alcohol (Ranveer, Ranade, & Mistry, 2018).
Synthesis Applications
- Methanesulfonic acid has been identified as a more efficient catalyst for the synthesis of lauraldehyde glycerol acetal compared to p-toluenesulfonic acid, leading to higher product yield (Zhang, Li, & Dong, 2014).
Material Enhancement
- Lauraldehyde-derived Mannich bases have been used to graft onto PVC chains, resulting in materials with lower glass transition temperatures and improved thermal stability, thereby offering an alternative to traditional toxic plasticizers (Wang, Kong, Song, Chen, & Bu, 2021).
Lubricant Application
- Double long-chain diglycerol diacetal synthesized from lauraldehyde exhibits superior lubrication properties compared to commonly used poly-alpha-olefin, demonstrating potential as a lubricating base oil (Li, Chen, Wu, Xu, & Dong, 2017).
Chemical Stabilization
- Hindered amine stabilizers (HAS), when combined with lauraldehyde, have shown greater effectiveness as long-term heat stabilizers for polypropylene compared to phenolic antioxidants (Gijsman & Gitton, 1999).
Chemical Modification
- Glutaraldehyde, a chemical similar to lauraldehyde, has been widely used in bioprostheses and drug delivery matrices, showcasing the potential of aldehydes in biomedical applications (Jayakrishnan & Jameela, 1996).
Safety And Hazards
Future Directions
Lauraldehyde has potential applications in various fields. For instance, it has been used in the synthesis of self-plasticized PVC materials . This approach is seen as an effective way to address environmental pollution caused by traditional plasticizers. Lauraldehyde-derived Mannich base grafted PVC materials displayed a lower glass transition temperature than pure PVC and were comparable to conventional DOP plasticized PVC .
properties
IUPAC Name |
dodecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJRKMMYBMWEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021589 | |
Record name | Dodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid or liquid with a strong floral odor; [Hawley] Colorless liquid; [MSDSonline], Solid, colourless to light yellow liquid/fatty odour | |
Record name | Dodecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8353 | |
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Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Lauric aldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 100.00 mm Hg | |
Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 2 ml of 80% alcohol (in ethanol) | |
Record name | Lauric aldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.836 | |
Record name | Lauric aldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | Dodecanal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8353 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dodecanal | |
CAS RN |
112-54-9 | |
Record name | Dodecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lauryl aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112549 | |
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Record name | DODECANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52196 | |
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Record name | DODECANAL | |
Source | DTP/NCI | |
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Record name | Dodecanal | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021589 | |
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Record name | Dodecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.621 | |
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Record name | LAURYL ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42O120SEF | |
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Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.5 °C | |
Record name | Lauric aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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